Asperglaucin B

Antibacterial Phytopathogen MIC

For agrochemical R&D teams requiring a defined-mode antibacterial probe free from anti-inflammatory crosstalk. This C7-alkylated salicylaldehyde (CAS 2701570-80-9) is distinct from indole alkaloid or anthraquinone congeners, offering a clean mechanistic tool for plant-pathogen control programs. • Membrane disruption visualized by SEM, providing a confirmed bacteriostatic mode of action (MIC 6.25 μM vs. Psa and B. cereus). • Equipotent with phthalide-like Asperglaucin A, enabling core-scaffold SAR studies for novel, patentable chemotype design. • Lacks anti-neuroinflammatory activity (unlike co-metabolites 6 & 10, IC₅₀ ~12 µM), ensuring target engagement specificity in antibacterial assays.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
Cat. No. B12421880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperglaucin B
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C=C2C=CC(OC2=C1C=O)(C)C)O
InChIInChI=1S/C19H26O3/c1-4-5-6-7-8-9-15-16(13-20)18-14(12-17(15)21)10-11-19(2,3)22-18/h10-13,21H,4-9H2,1-3H3
InChIKeyLXXMLVSDFZLIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asperglaucin B: Compound Overview


Asperglaucin B is a C7-alkylated salicylaldehyde derivative isolated from the endolichenic fungus Aspergillus chevalieri SQ-8 [1]. It belongs to a class of fungal secondary metabolites characterized by a salicylaldehyde core with an alkyl side chain, distinguishing it from anthraquinone-type compounds common in this genus [1]. The compound has demonstrated in vitro antibacterial activity against the phytopathogens Pseudomonas syringae pv. actinidiae (Psa) and Bacillus cereus [1]. Its CAS number is 2701570-80-9, with a molecular formula of C19H26O3 and a molecular weight of 302.41 g/mol [1].

Source Endolichenic fungus Aspergillus chevalieri SQ-8, distinct from common Aspergillus metabolites
Chemotype C7-alkylated salicylaldehyde scaffold; structurally separated from anthraquinone derivatives
Screening Reported antibacterial activity against phytopathogens Pseudomonas syringae pv. actinidiae and Bacillus cereus

Asperglaucin B: Structural Specificity


The C7-alkylated salicylaldehyde chemotype of Asperglaucin B is structurally and functionally distinct from co-occurring prenylated indole alkaloids like neoechinulin F, which exhibit a different bioactivity profile [1]. Within the same study, compounds with similar core scaffolds displayed divergent activities: while Asperglaucin B and its analog Asperglaucin A shared potent antibacterial effects (MIC 6.25 μM), they lacked the anti-neuroinflammatory activity observed in other metabolites (e.g., compounds 6 and 10, IC50 ≈12 μM) [1]. This demonstrates that even minor structural variations within the same fungal extract can lead to markedly different target engagement, making generic substitution of Asperglaucin B with other 'Aspergillus-derived' or 'salicylaldehyde' compounds scientifically unsound without direct comparative data [1].

Salicylaldehyde scaffold vs. anthraquinone or indole alkaloid cores may shift bioactivity profile; generic 'Aspergillus-derived' compounds are not interchangeable.
Equipotent MIC with analog Asperglaucin A does not extend to anti-neuroinflammatory activity; target engagement context differs significantly.
Anthraquinones from Aspergillus glaucus group carry reported cytotoxicity/mutagenicity risks; class-level inference suggests this chemotype may avoid those endpoints, but direct substitution is unsupported.

Asperglaucin B: Comparative Efficacy Evidence


Antibacterial Activity vs. Asperglaucin A

Asperglaucin B and Asperglaucin A demonstrated equivalent in vitro antibacterial potency against the plant pathogens Pseudomonas syringae pv. actinidiae (Psa) and Bacillus cereus, both achieving a minimum inhibitory concentration (MIC) of 6.25 μM [1]. Despite this shared potency, the two compounds possess distinct core scaffolds: Asperglaucin A is an unusual phthalide-like derivative, while Asperglaucin B is an alkylated salicylaldehyde [1]. The study noted that the bacteriostatic mechanism for Asperglaucin B involved altering the external structure of B. cereus and Psa, causing rupture or deformation of the cell membranes [1].

Antibacterial vs. Asperglaucin A
Head-to-head
Equipotent MIC 6.25 μM (both compounds)
Supports comparator selection for SAR; scaffold difference guides chemotype exploration
Membrane disruption mechanism visualized by SEM; broth microdilution assay context
Antibacterial Phytopathogen MIC

Anti-Neuroinflammatory Inactivity vs. Indole Alkaloids

In a comparative in vitro screening of 16 metabolites from Aspergillus chevalieri SQ-8, Asperglaucin B (along with Asperglaucin A) did not exhibit significant inhibition of nitric oxide (NO) production, a key marker of neuroinflammation [1]. In contrast, compounds 6 and 10, which are prenylated indole alkaloids, significantly inhibited NO production with an IC50 value of approximately 12 μM [1]. This differential activity profile highlights that Asperglaucin B's bioactivity is specific to the antibacterial endpoint and does not extend to the anti-neuroinflammatory pathway targeted by other metabolites from the same organism [1].

Anti-Neuroinflammatory Inactivity
Cross-study comparable
No significant NO inhibition vs. indole alkaloids (IC50 ≈12 μM)
Lacks anti-inflammatory pathway activity; reinforces antibacterial selectivity context
LPS-induced NO production in RAW 264.7 macrophages; review off-target panel
Anti-neuroinflammatory Nitric Oxide Selectivity

Structural Class: Salicylaldehyde vs. Anthraquinone

Asperglaucin B is classified as a C7-alkylated salicylaldehyde derivative, a chemotype distinct from the anthraquinone derivatives commonly isolated from the Aspergillus glaucus group [1]. The compound's structure features a salicylaldehyde core with an alkyl side chain, whereas anthraquinones like physcion and erythroglaucin possess a tricyclic aromatic dione scaffold [1]. This fundamental structural difference is critical, as anthraquinones from the same fungal group have been associated with varying bioactivities, including cytotoxicity and mutagenicity in some cases [1].

Salicylaldehyde vs. Anthraquinone
Class-level
Distinct C7-alkylated salicylaldehyde core; not anthraquinone scaffold
Avoids anthraquinone-associated cytotoxicity/mutagenicity class concerns
Structural elucidation by NMR/MS; class-level inference requires compound-specific review
Chemotype Salicylaldehyde Anthraquinone

Asperglaucin B: Validated Applications


Phytopathogen Antibacterial Lead Discovery

Given its potent in vitro activity against the plant pathogens Pseudomonas syringae pv. actinidiae (Psa) and Bacillus cereus with an MIC of 6.25 μM [1], Asperglaucin B is a suitable candidate for lead discovery programs in agrochemical bactericide development. Its demonstrated membrane-disrupting mechanism, as visualized by SEM analysis [1], provides a defined mode-of-action for further optimization.

Selective Antibacterial Chemical Probe

Asperglaucin B's lack of significant anti-neuroinflammatory activity, in contrast to other metabolites from the same source (e.g., compounds 6 and 10 with IC50 ≈12 μM for NO inhibition) [1], makes it a valuable chemical probe. Researchers can use it to investigate antibacterial pathways with minimal interference from anti-inflammatory signaling cascades, ensuring greater specificity in mechanistic studies.

Comparative SAR Studies

The equipotent antibacterial activity (MIC = 6.25 μM) of Asperglaucin B and its structural analog Asperglaucin A, which differ in their core scaffolds (alkylated salicylaldehyde vs. phthalide-like) [1], presents a unique opportunity for SAR exploration. This pair allows medicinal chemists to investigate how different core structures achieve the same antibacterial endpoint, potentially informing the design of novel, patentable chemotypes with improved properties.

Application
Selection Property
Validation Focus
Phytopathogen Antibacterial Lead Discovery
Membrane-disrupting mechanism reported
MIC endpoint and SEM morphology
Selective Antibacterial Chemical Probe
Lack of anti-neuroinflammatory activity
NO production assay selectivity
Comparative SAR Studies
Equipotent MIC with structural diversity
Scaffold-activity relationship review

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